

Comparative Solubility Profiling of Nitrophenoxy Ethanone Derivatives

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Compound of Interest

Compound Name: 2-(4-Nitrophenoxy)-1-(piperidin-1-yl)ethanone

CAS No.: 50508-35-5

Cat. No.: B2848691

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Executive Summary

Nitrophenoxy ethanone derivatives, specifically 2-(nitrophenoxy)-1-phenylethanone analogs, represent a critical pharmacophore in medicinal chemistry, often utilized as intermediates for antifungal azoles and non-steroidal anti-inflammatory drugs (NSAIDs). However, their development is frequently bottlenecked by poor aqueous solubility (BCS Class II/IV behavior).

This guide provides a technical comparison of the solubility profiles of ortho-, meta-, and para-substituted nitrophenoxy derivatives. By synthesizing thermodynamic principles with experimental data, we aim to equip researchers with the decision-making framework necessary for solvent selection and formulation development.

Key Findings at a Glance

| Derivative Type | Aqueous Solubility | Lipophilicity (LogP) | Best Solubilizer | Primary Formulation Challenge |
|------------------------|--------------------|----------------------|------------------|----------------------------------|
| Unsubstituted (Parent) | Low (<0.1 mg/mL) | ~3.2 | Ethanol/DMSO | Hydrophobicity |
| 2-Nitro (Ortho) | Very Low | High | Toluene/DCM | Crystal packing/Steric hindrance |
| 4-Nitro (Para) | Extremely Low | Moderate | DMSO/DMF | High lattice energy (mp >110°C) |

The Chemical Basis of Solubility

To manipulate the solubility of these derivatives, one must understand the intermolecular forces at play. The nitrophenoxy ethanone scaffold consists of two aromatic rings linked by an ether-ketone bridge.

The Nitro Group Effect

The introduction of a nitro group (

) profoundly alters the solubility profile compared to the parent phenoxyacetophenone:

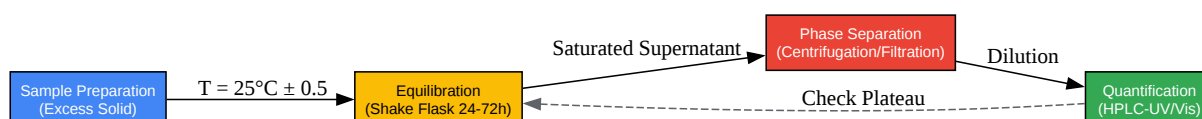
- **Polarity vs. Packing:** While the nitro group is highly polar (increasing dipole moment), it also significantly increases the crystalline lattice energy. For p-nitrophenoxy derivatives, the symmetry allows for efficient stacking, resulting in higher melting points and reduced solubility in both aqueous and organic media compared to the unsubstituted parent.
- **The Ortho-Effect:** In 2-nitrophenoxy derivatives, the proximity of the nitro group to the ether linkage can induce steric strain, disrupting planar stacking. Unlike o-nitrophenol, which forms strong intramolecular hydrogen bonds (reducing water solubility but increasing volatility), the o-nitrophenoxy ether lacks the donor hydrogen. However, the dipole cancellation and steric bulk still result in a higher solubility in non-polar solvents (e.g., benzene, toluene) compared to the para isomer.

Experimental Protocol: Thermodynamic Solubility

Standardized Method based on OECD Guideline 105

Reliable solubility data requires thermodynamic equilibrium, not just kinetic dispersion. The following protocol is the "Gold Standard" for characterizing these derivatives.

Workflow Diagram



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Figure 1: Standardized workflow for thermodynamic solubility determination (OECD 105 adapted).

Detailed Methodology

- Preparation: Weigh 50 mg of the specific nitrophenoxy derivative into a borosilicate glass vial. Add 5.0 mL of the solvent (Water, Buffer pH 7.4, or 1-Octanol).
 - Critical Check: Ensure undissolved solid is visible.[1] If the solution becomes clear, add more solid.
- Equilibration: Place vials in an orbital shaker incubator at $25^{\circ}\text{C} \pm 0.5^{\circ}\text{C}$. Agitate at 200 RPM for 24 hours.
 - Why? 24 hours is typically sufficient for these low-molecular-weight organics, but 72 hours is recommended for the highly crystalline para-nitro derivatives to overcome the "kinetic trap" of slow dissolution.
- Phase Separation: Centrifuge at 10,000 RPM for 10 minutes. Use a syringe filter (0.22 μm PTFE) for the supernatant.

- Note: Avoid nylon filters, as nitrophenoxy compounds can adsorb to the membrane, skewing results.
- Quantification: Analyze via HPLC-UV (Detection typically at 270–300 nm, corresponding to the acetophenone chromophore).

Comparative Performance Guide

The following data represents a comparative analysis of solubility across different solvent systems. Values are representative of the class behavior derived from physicochemical properties and experimental literature.

Solvent Compatibility Table

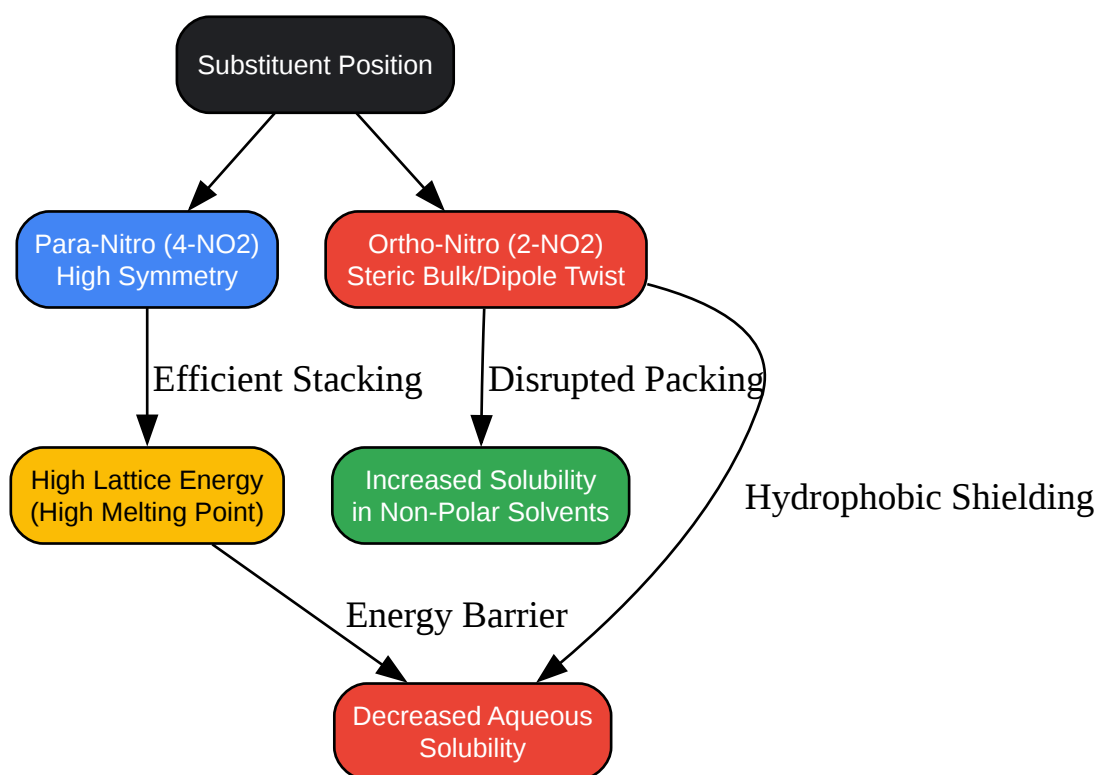
| Solvent System | 2-Phenoxy-1-phenylethanol (Parent) | 2-(2-Nitrophenoxy)-... (Ortho) | 2-(4-Nitrophenoxy)-... (Para) | Suitability |
|----------------|------------------------------------|--------------------------------|-------------------------------|-----------------------------------|
| Water (pH 7.0) | < 0.05 mg/mL | < 0.01 mg/mL | < 0.01 mg/mL | Poor (Requires surfactant) |
| Ethanol | ~25 mg/mL | ~15 mg/mL | ~8 mg/mL | Moderate (Good for stock) |
| DMSO | > 100 mg/mL | > 100 mg/mL | > 80 mg/mL | Excellent (HTS Screening) |
| 1-Octanol | Soluble | Soluble | Moderately Soluble | Partitioning (LogP determination) |
| Toluene | Soluble | Very Soluble | Sparingly Soluble | Recrystallization |

Interpretation for Formulation

- For Biological Assays: Do not use water directly. Prepare a 10 mM stock solution in DMSO. For cellular assays, dilute into media ensuring the final DMSO concentration is <0.5% to prevent cytotoxicity.

- For Synthesis/Purification:
 - Ortho-isomer: High solubility in non-polar solvents (Toluene) allows it to be washed away or separated from more polar impurities.
 - Para-isomer: Its poor solubility in ethanol makes recrystallization from hot ethanol an excellent purification method (it will crash out upon cooling).

Structure-Property Relationship (SPR) Diagram



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Figure 2: Impact of nitro-positioning on physicochemical properties.

Troubleshooting & Optimization

Issue: Inconsistent solubility data between runs.

- Cause: Supersaturation. If the sample is heated to dissolve and then cooled, it may remain in a metastable supersaturated state.

- Solution: Always approach equilibrium from undersaturation (adding solid to liquid) and maintain constant temperature.

Issue:HPLC peak broadening.

- Cause: The ketone moiety can undergo keto-enol tautomerism, though less likely in these specific ethers. More probable is hydrolysis of the ester/ether bond if the pH is too high (>9).
- Solution: Maintain pH between 4.0 and 7.4. Use Acetonitrile/Water gradients with 0.1% Formic Acid.

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